molecular formula C13H18N2O6 B11967392 1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol CAS No. 51030-48-9

1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol

Cat. No.: B11967392
CAS No.: 51030-48-9
M. Wt: 298.29 g/mol
InChI Key: CYKWATZSCQBYBA-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol, with the CAS Number 6631-60-3, is a chemical compound of significant research interest due to its molecular structure that incorporates a benzimidazole core linked to a fully hydroxylated hexane chain . The benzimidazole moiety is a privileged scaffold in medicinal chemistry and materials science, known for its ability to interact with various biological targets and participate in hydrogen bonding . The specific molecular formula is C13H18N2O6, and it has a molecular weight of 298.29200 g/mol . While specific pharmacological or biochemical studies on this exact hexaol derivative are not extensively documented in the current literature, the broader class of 1H-benzo[d]imidazole compounds is recognized for a wide spectrum of research applications. Benzimidazole derivatives have been extensively investigated as key scaffolds in the development of novel anticancer agents . Some derivatives function as DNA minor groove binders, inhibiting enzymes like human topoisomerase I (Hu Topo I), which can lead to cell cycle arrest and apoptosis . Other research avenues include their development as targeted tyrosine kinase inhibitors (TKIs), modulating critical signaling pathways in cancer cells . Beyond oncology, benzimidazole-based structures are also explored in materials science, such as in the design of advanced corrosion inhibitors for industrial applications . The presence of multiple hydroxyl groups in this particular compound enhances its hydrophilicity and potential for forming complex hydrogen-bonded networks, which could be exploited in supramolecular chemistry or the synthesis of specialized polymers. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

51030-48-9

Molecular Formula

C13H18N2O6

Molecular Weight

298.29 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C13H18N2O6/c16-5-8(17)9(18)10(19)11(20)12(21)13-14-6-3-1-2-4-7(6)15-13/h1-4,8-12,16-21H,5H2,(H,14,15)

InChI Key

CYKWATZSCQBYBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives

The benzimidazole scaffold is classically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, ethyl 3-(2-((4-carbamimidoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate was prepared using acetic acid as both solvent and catalyst at 55–65°C. Adapting this method, hexane-1,2,3,4,5,6-hexaol could be functionalized as a hexa-carboxylic acid derivative, though steric and electronic challenges may necessitate protective groups for hydroxyl moieties.

Aerobic Oxidative Condensation

A one-pot, two-step aerobic oxidative condensation of benzyl alcohols with o-phenylenediamines offers a green alternative. Using [MIMPs]+Cl−/NaNO2/TEMPO catalytic systems, 2-phenylbenzimidazole was synthesized in 85% yield at 45–55°C. For the target compound, hexane-1,2,3,4,5,6-hexaol might replace benzyl alcohol, though the six hydroxyl groups could destabilize intermediates. Solvent systems like CH3CN/H2O (10:1) may mitigate this by stabilizing polar intermediates.

Functionalization of the Hexane-1,2,3,4,5,6-hexaol Chain

Protection-Deprotection Strategies

Introducing six hydroxyl groups requires sequential protection to avoid undesired side reactions. In the synthesis of oxetane β-amino acid oligomers, tert-butyloxycarbonyl (Boc) and benzyl groups were employed to protect amines and hydroxyls, respectively. For hexane-1,2,3,4,5,6-hexaol, trimethylsilyl (TMS) ethers or acetyl groups could be used, followed by deprotection under mild conditions (e.g., NH4OH/MeOH).

Direct Hydroxylation of Hexane

Transition metal-catalyzed hydroxylation of alkenes offers a route to vicinal diols. However, achieving six hydroxyls on a linear hexane chain remains unprecedented. A potential pathway involves epoxidation of hex-1-ene followed by acid-catalyzed ring-opening with water, though regioselectivity and over-oxidation to ketones or carboxylic acids pose challenges.

Convergent Synthesis Approaches

Coupling Benzimidazole with Hexaol Precursors

A convergent strategy involves synthesizing the benzimidazole and hexaol separately, followed by coupling. For example, ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate was coupled with n-hexanol using N,N-carbonyldiimidazole (CDI) in dichloromethane. Adapting this, hexane-1,2,3,4,5,6-hexaol could be activated as a tosylate or mesylate for nucleophilic substitution with a benzimidazole anion.

Multi-Component Reactions

Multi-component reactions (MCRs) streamline synthesis by combining precursors in a single pot. The reaction of anthranilamides with aldehydes in N,N-dimethylacetamide (DMAC) and sodium metabisulfite yielded 2-(1H-indol-3-yl)quinazolin-4(3H)-ones. For the target compound, hexaol-functionalized aldehydes could condense with o-phenylenediamine and a carbonyl source, though the high polarity of the aldehyde may require polar aprotic solvents like DMAC.

Purification and Characterization

Solvent Recrystallization

Purification of benzimidazole derivatives often involves solvent recrystallization. Ethyl 3-(2-((4-carbamimidoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate was purified using ethanol/ethyl acetate, achieving 95.60% purity by HPLC. For the hexaol derivative, mixed solvents like methanol/acetone may enhance solubility and crystal formation.

Chromatographic Techniques

Flash column chromatography with silica gel and eluents such as petroleum ether/ethyl acetate/dichloromethane (20:5:1) effectively purified 2-phenyl-1H-benzo[d]imidazole. Given the polarity of hexaol, hydrophilic interaction chromatography (HILIC) or reversed-phase C18 columns might be necessary.

Spectroscopic Validation

Key characterization data include:

  • PXRD : Distinct diffraction patterns for crystalline phases.

  • IR : O–H stretches (3200–3600 cm⁻¹) and benzimidazole C=N stretches (1600–1650 cm⁻¹).

  • DSC : Melting points and thermal stability profiles.

Challenges and Optimization

Steric and Electronic Effects

The hexaol chain’s steric bulk may hinder cyclization during benzimidazole formation. Electron-withdrawing hydroxyl groups could deactivate intermediates, necessitating elevated temperatures or Lewis acid catalysts (e.g., ZnCl2).

Solvent and Temperature Optimization

Reactions in CH3CN/H2O (10:1) at 45–55°C improved yields in aerobic oxidations. For hydroxyl-rich systems, DMF or DMSO may enhance solubility, though high temperatures risk decomposition.

Yield and Scalability

Reported yields for analogous compounds range from 36% (acylated benzimidazoles) to 89% (oxetane dimers) . Scaling the hexaol synthesis would require continuous flow systems to manage exothermic steps and improve mixing.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to specific sites on enzymes, inhibiting their activity and affecting cellular pathways . The hydroxyl groups may also play a role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural Comparison with Analogous Benzimidazole Derivatives

Table 1: Structural Features of Selected Benzimidazole Derivatives
Compound Class Core Structure Modifications Key Functional Groups Reference Evidence
Target Compound Hexane backbone with six hydroxyl groups –OH, benzimidazole
Benzimidazole-urea derivatives Phenyl/cyclohexyl substituents on urea linkage Urea (–NH–CO–NH–), aryl groups
Benzimidazole-chalcone hybrids Chalcone (α,β-unsaturated ketone) substituents Ketone, vinyl, aryl groups
Oxadiazole derivatives 1,3,4-Oxadiazole ring fused with benzimidazole Oxadiazole, chloroaryl groups
Ketone derivatives Hexanone backbone with benzimidazole Ketone, phenyl group

Key Observations :

  • The target compound’s hexaol chain introduces high polarity, contrasting with hydrophobic substituents (e.g., cyclohexyl in , phenyl in ).
  • Chalcone hybrids (e.g., 3a-e in ) feature α,β-unsaturated ketones, enabling π-π stacking and trans-isomerism (J = 15.9–16.1 Hz), critical for bioactivity.

Key Insights :

  • The target compound’s synthesis may require hydroxyl group protection strategies, unlike simpler derivatives formed via condensation (e.g., ).
  • High hydroxyl content suggests lower melting points compared to crystalline urea derivatives (e.g., 180–220°C in ) but greater water solubility.
Table 3: Bioactivity of Benzimidazole Derivatives
Compound Type Biological Activity Mechanism/Notes Evidence
Benzimidazole-chalcone hybrids Antifungal, antibacterial Trans-isomerism enhances activity
Oxadiazole derivatives α-Glycosidase inhibition Structural mimicry of substrates
Urea derivatives Anticancer (molecular docking studies) Urea linkage for H-bond interactions
Target Compound (Inferred) Potential antidiabetic/antioxidant applications High –OH groups for radical scavenging

Comparison :

  • Urea derivatives () exploit H-bonding for receptor binding, while chalcone hybrids () rely on conjugated systems for antimicrobial action.
  • The target compound’s hexaol structure may favor antioxidant or metal-chelating roles, diverging from enzyme inhibition seen in oxadiazoles ().

Biological Activity

1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol is a complex organic compound characterized by its unique structural features, including a hexane backbone with six hydroxyl groups and a benzimidazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its chemical formula is C13H18N2O6, and it exhibits both hydrophilic and hydrophobic characteristics that may influence its interactions with biological systems.

Structural Characteristics

The structural composition of this compound is pivotal in determining its biological activity. The presence of multiple hydroxyl groups enhances its solubility and ability to form hydrogen bonds with various biomolecules. The benzimidazole ring contributes to the compound's reactivity and potential interactions with biological targets.

PropertyDescription
CAS Number 20188-65-2
Molecular Formula C13H18N2O6
Molecular Weight 298.29 g/mol
IUPAC Name 1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexaol
InChI Key CYKWATZSCQBYBA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzimidazole ring can bind to various enzymes and receptors involved in critical physiological processes. The hydroxyl groups facilitate hydrogen bonding, which enhances the compound's binding affinity and specificity.

Potential Biological Targets

Research indicates that compounds containing benzimidazole structures often exhibit significant biological activities:

  • Neuropharmacological Effects : This compound may modulate gamma-aminobutyric acid type A (GABA_A) receptors, which play a crucial role in inhibitory neurotransmission in the brain.
  • Antimicrobial Activity : Benzimidazole derivatives have been shown to possess antimicrobial properties against various pathogens such as Staphylococcus aureus and Candida albicans .

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound and related compounds. Below are summarized findings from relevant research:

Antimicrobial Activity

A study on benzimidazole derivatives demonstrated their efficacy against bacterial strains such as Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values for some derivatives were found to be less than 10 µg/mL .

Anticancer Properties

Research into other benzimidazole derivatives has indicated potential anticancer activity through mechanisms involving the inhibition of specific enzymes critical for cancer cell proliferation.

Case Studies

Several case studies illustrate the diverse applications and biological activities of compounds similar to this compound:

Case Study 1: Antimicrobial Efficacy

In a comparative study of various benzimidazole derivatives:

  • Compounds demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria.
  • Specific derivatives showed MIC values as low as 3.9 µg/mL against C. albicans and M. smegmatis, indicating strong antifungal properties .

Case Study 2: Neuropharmacological Applications

Research focusing on the modulation of GABA_A receptors revealed that certain benzimidazole derivatives could enhance inhibitory neurotransmission in neuronal cultures. This suggests potential therapeutic applications for anxiety disorders and epilepsy.

Q & A

Q. What are the effective synthetic routes for 1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol?

The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine with carboxylic acids or their equivalents under acidic conditions. For example, analogous compounds like 2-hydrazinyl-1H-benzo[d]imidazole were synthesized via hydrazine hydrate treatment followed by condensation with aldehydes or ketones . Oxidation of alcohol precursors (e.g., (1H-benzo[d]imidazol-2-yl)methanol) using Ru-based catalysts and hydrogen peroxide at 50°C for 5.5 hours has also been reported for related aldehydes . For the hexaol derivative, polyhydroxylation strategies involving protective group chemistry (e.g., acetyl or benzyl groups) followed by deprotection may be required.

Q. What characterization techniques are critical for confirming the structure of this compound?

Key methods include:

  • NMR spectroscopy : Distinctive signals for aromatic protons (δ 7.1–8.1 ppm for benzimidazole) and hydroxyl groups (broad signals at δ 3.0–5.0 ppm) .
  • IR spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretching) and 1600–1500 cm⁻¹ (C=N/C=C in benzimidazole) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Deviation within ±0.4% of theoretical values for C, H, and N .

Q. What biological activities have been reported for structurally related benzimidazole derivatives?

Benzimidazole analogs exhibit:

  • Antimicrobial activity : Evaluated via MIC assays against Gram-positive/negative bacteria and fungi .
  • Anticancer potential : Derivatives like 4c and 4k showed inhibition of α-glycosidase and cancer cell lines (e.g., MCF-7) .
  • Enzyme inhibition : α-Amylase/α-glucosidase inhibition for antidiabetic applications .

Advanced Research Questions

Q. How does the hexaol substituent influence the compound’s catalytic or bioactive properties?

The six hydroxyl groups may enhance hydrophilicity and metal-chelation capacity, making it suitable for:

  • Catalytic applications : Palladium immobilization on hydroxyl-rich supports (e.g., SBA-15) improves recyclability in Suzuki-Miyaura coupling .
  • Biological interactions : Hydroxyls facilitate hydrogen bonding with enzyme active sites, as seen in α-glycosidase inhibitors . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like DNA topoisomerase II .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Multi-parametric assays : Combine MIC, IC₅₀, and time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., hexaol vs. methyl or phenyl groups) on bioactivity .
  • Validation via orthogonal methods : Confirm enzyme inhibition using both spectrophotometric (e.g., PNPG for α-glucosidase) and fluorometric assays .

Q. How can computational methods optimize the design of derivatives with improved stability?

  • DFT calculations : Use B3LYP/6-31G* to predict electronic properties (e.g., HOMO-LUMO gaps) and redox stability .
  • ADMET prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP450 interactions .
  • Molecular dynamics simulations : Evaluate solvation effects of hydroxyl groups in aqueous environments .

Methodological Considerations

Q. What experimental designs mitigate challenges in synthesizing polyhydroxylated benzimidazoles?

  • Protective group strategies : Use acetyl or silyl ethers to prevent undesired oxidation during synthesis .
  • Stepwise functionalization : Introduce hydroxyl groups sequentially via epoxidation/hydrolysis or Sharpless asymmetric dihydroxylation .
  • Catalyst screening : Test Ru, Pd, or Cu catalysts for regioselective oxidation or coupling reactions .

Q. How are contradictory spectral data (e.g., NMR shifts) reconciled in structural elucidation?

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) in DMSO-d₆ or CDCl₃ .
  • 2D techniques (COSY, HSQC) : Assign overlapping proton and carbon signals in complex spectra .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation .

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